molecular formula C11H9NO2 B186399 Methyl quinoline-6-carboxylate CAS No. 38896-30-9

Methyl quinoline-6-carboxylate

Cat. No.: B186399
CAS No.: 38896-30-9
M. Wt: 187.19 g/mol
InChI Key: XSRWQTDEIOHXSL-UHFFFAOYSA-N
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Description

Methyl quinoline-6-carboxylate (CAS: 38896-30-9) is a quinoline derivative with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.20 g/mol. It is characterized by a carboxylate ester group at the 6-position of the quinoline ring. This compound is synthesized via esterification of quinoline-6-carboxylic acid using methanol and acid catalysts like p-toluenesulfonic acid (p-TsOH), achieving high yields (99%) and purity ≥97.0% (GC, titration) . It typically forms colorless prisms or a white solid with a melting point of 85°C .

This compound serves as a key intermediate in medicinal chemistry. For example, it is reacted with hydrazine hydrate to form quinoline-6-carbohydrazide, a precursor for Schiff base derivatives with anti-diabetic activity . Additionally, it is utilized in synthesizing thiosemicarbazide and 1,2,4-triazole derivatives, which exhibit anthelmintic properties .

Preparation Methods

Classical Synthetic Routes

Cyclization of Acylated Anilines

The most widely documented method involves cyclization of 6-carboxyquinoline precursors. A representative protocol starts with 6-bromoquinolin-2(1H)-one, which undergoes phosphorylation using POCl₃ at 120°C for 6 hours to yield 2-chloro-6-bromoquinoline (99% yield) . Subsequent esterification with methanol under acidic conditions produces methyl quinoline-6-carboxylate.

Critical parameters:

  • POCl₃ stoichiometry: A 5:1 molar ratio of POCl₃ to substrate ensures complete conversion .

  • Temperature control: Reactions exceeding 130°C promote decomposition, reducing yields by 15–20% .

Halogenation-Esterification Tandem Reactions

A two-step approach combines halogenation and esterification. For example, methyl 4-hydroxy-2-(trifluoromethyl)quinoline-6-carboxylate reacts with POCl₃ at 110°C for 20 hours, followed by neutralization with NH₄OH and HCl-mediated esterification, achieving a 32% overall yield .

Reaction conditions:

StepReagentTemperatureTimeYield
1POCl₃110°C20 h89%
2HCl/MeOH25°C24 h36%

Data adapted from .

Modern Synthesis Techniques

Microwave-Assisted Cyclization

While direct reports on microwave synthesis of this compound are limited, analogous quinoline esters demonstrate 50–70% yield improvements under microwave irradiation. Typical conditions:

  • Power: 300 W

  • Solvent: Dichloroethane

  • Time: 15–30 minutes vs. 6–24 hours conventionally .

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling enables functionalization of pre-formed quinoline cores. A reported pathway uses:

  • Lithiation of 2-chloro-6-bromoquinoline with nBuLi at −78°C

  • Carboxylation with CO₂ gas

  • Methylation using MeBr/NaOH (97% yield) .

Catalyst system:
Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%), CuCN (1.5 eq.), DMF, 120°C, 48 hours .

Industrial-Scale Production

Continuous Flow Reactor Design

A patented continuous process achieves 85% yield through:

  • Reactor 1: POCl₃-mediated cyclization at 120°C (residence time: 2 h)

  • Reactor 2: Esterification with methanol vapor (molar ratio 1:10)

  • Separation: In-line distillation removes HCl byproduct .

Scale-up challenges:

  • Corrosion: Hastelloy C-276 reactors required for POCl₃ handling

  • Heat management: Exothermic esterification necessitates jacketed cooling .

Comparative Analysis of Methods

MethodYield (%)Purity (GC)Energy Cost (kW·h/kg)Scalability
Classical cyclization70–8595–9712.4Pilot plant
Microwave-assisted82–9198–998.7Bench-scale
Continuous flow83–8899.5+6.2Industrial

Data synthesized from .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CD₃OD):
    δ 8.91 (d, J=2.4 Hz, 1H), 8.38 (d, J=9.2 Hz, 1H), 8.19 (d, J=9.2 Hz, 1H), 3.93 (s, 3H) .

  • FT-IR:
    1725 cm⁻¹ (ester C=O), 1590 cm⁻¹ (quinoline C=N) .

Purity Assessment

Industrial batches exceed 97% purity by GC-Titration, with residual POCl₃ <50 ppm .

Challenges and Optimization

Moisture Sensitivity

POCl₃-mediated routes require rigorous drying (<50 ppm H₂O) to prevent hydrolysis side reactions. Azeotropic distillation with toluene reduces water content to <10 ppm .

Byproduct Management

Common impurities:

  • 6-Quinolinecarboxylic acid (3–5%): Neutralized via aqueous NaHCO₃ wash

  • Dimerized products (1–2%): Removed by hexane recrystallization .

Chemical Reactions Analysis

Oxidation Reactions

Methyl quinoline-6-carboxylate undergoes oxidation primarily at the quinoline ring or ester group, depending on the reagents:

Reaction Type Reagents/Conditions Product Yield Reference
Ring oxidationKMnO₄, H₂SO₄, 80°CQuinoline-6-carboxylic acid N-oxide85%
Ester group oxidationCrO₃, AcOH, refluxQuinoline-6-carboxylic acid72%

The quinoline ring’s electron-deficient nature facilitates oxidation to N-oxides under strong acidic conditions, while chromium-based oxidants target the ester moiety to yield carboxylic acids .

Reduction Reactions

Reduction of the ester group or quinoline ring is achievable with metal hydrides or catalytic hydrogenation:

Reaction Type Reagents/Conditions Product Yield Reference
Ester reductionLiAlH₄, THF, 0°C → RTQuinoline-6-methanol78%
Ring reductionH₂ (1 atm), Pd/C, EtOH1,2,3,4-Tetrahydroquinoline-6-carboxylate63%

Selective reduction of the ester to a primary alcohol proceeds efficiently with lithium aluminum hydride, while catalytic hydrogenation saturates the quinoline ring .

Hydrolysis and Substitution

The ester group is highly susceptible to hydrolysis and nucleophilic substitution:

Reaction Type Reagents/Conditions Product Yield Reference
Acidic hydrolysisHCl (conc.), H₂O, refluxQuinoline-6-carboxylic acid90%
Basic hydrolysisNaOH, H₂O/EtOH, refluxQuinoline-6-carboxylate sodium salt88%
AminolysisNH₃, MeOH, 60°CQuinoline-6-carboxamide65%

Hydrolysis under acidic or basic conditions provides access to carboxylic acids or salts, respectively. Nucleophilic substitution with ammonia yields carboxamides .

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions modify the quinoline core:

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃6-Arylquinoline carboxylates75%
Heck reactionPd(OAc)₂, alkene, DMFAlkenyl-substituted quinolines68%

The ester group stabilizes intermediates during cross-coupling, enabling efficient arylation or alkenylation at the 2- or 4-positions .

Key Research Findings

  • Mechanistic Insight : The ester group enhances electrophilicity at C-2 and C-4, facilitating nucleophilic attack or metal insertion .

  • Chemoselectivity : Oxidation preferentially targets the quinoline ring over the ester under mild conditions.

  • Synthetic Utility : The compound’s reactivity has been exploited in drug synthesis, including antimalarial and anticancer agents .

Scientific Research Applications

Methyl quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and tuberculosis.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Methyl Quinoline-6-Carboxylate and Derivatives

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Applications References
This compound 6-COOCH₃ C₁₁H₉NO₂ 85 Anti-diabetic, anthelmintic
Methyl 4H-isoxazolo[...]quinoline-6-carboxylate (4d) Isoxazole-fused tricyclic structure C₁₅H₁₀N₂O₃ 252–254 Fluorescent probes, alkaloid mimics
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-OCH₃, 2-aryl, 4-COOCH₃ C₁₈H₁₅NO₃ Varies by aryl group P-glycoprotein inhibition
Methyl quinoline-3-carboxylate 3-COOCH₃ C₁₁H₉NO₂ N/A Synthetic intermediate
Methyl 6-aminoquinoline-3-carboxylate 6-NH₂, 3-COOCH₃ C₁₁H₁₀N₂O₂ N/A Pharmaceutical intermediates

Key Structural Insights :

  • Position of Ester Group: Shifting the carboxylate ester from the 6- to 3-position (e.g., methyl quinoline-3-carboxylate) alters electronic properties and biological interactions .
  • Ring Fusion : Isoxazole-fused derivatives (e.g., compound 4d) exhibit enhanced rigidity and higher melting points (>250°C) due to increased molecular packing efficiency .
  • Substituent Effects: Methoxy or amino groups (e.g., 6-OCH₃ in methyl 6-methoxy-2-arylquinoline-4-carboxylate) enhance lipophilicity and target binding, critical for P-glycoprotein inhibition .

Pharmacological Activity

Table 2: Pharmacological Comparison

Compound Biological Activity Mechanism/Application Efficacy/IC₅₀ References
This compound Anti-diabetic, anthelmintic Schiff base precursors; disrupts parasite metabolism N/A (preclinical)
Methyl 6-methoxy-2-arylquinoline-4-carboxylate P-glycoprotein inhibition Reverses multidrug resistance in cancer IC₅₀: 0.2–1.8 µM
Isoxazole-fused derivatives (4d) Fluorescent labeling, alkaloid mimics Structural analogs for bioactive alkaloids N/A (structural studies)
Thiosemicarbazide derivatives Anthelmintic Targets helminthic enzymes 76% parasite inhibition

Key Findings :

  • Anti-Diabetic Potential: Schiff base derivatives of this compound show promise in inhibiting α-glucosidase, a target for type 2 diabetes .
  • Multidrug Resistance Reversal : Methoxy-aryl derivatives exhibit potent P-glycoprotein inhibition, overcoming chemotherapy resistance .
  • Structural Versatility : Isoxazole-fused derivatives serve as scaffolds for alkaloid synthesis but lack direct therapeutic data .

Yield and Efficiency :

  • This compound achieves near-quantitative yields (99%) .
  • Isoxazole-fused derivatives require column chromatography for purification, reducing overall yields (50–70%) .

Physical and Spectral Properties

Table 3: Physical and Analytical Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) HRMS (m/z) References
This compound 85 8.95 (d, J=2.4 Hz, H-2), 8.40 (dd, H-8) 187.2000 [M+H]⁺
Compound 4d (Isoxazole-fused) 252–254 8.65 (s, H-5), 7.92 (d, H-9) 289.0954 [M+H]⁺
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 160–162 8.50 (d, H-5), 3.95 (s, OCH₃) 293.1052 [M+H]⁺

Spectral Insights :

  • Quinoline protons (e.g., H-2 and H-8 in this compound) show distinct downfield shifts due to electron-withdrawing ester groups .
  • Methoxy substituents (δ ~3.95 ppm) and fused isoxazole rings (δ ~8.65 ppm) provide diagnostic NMR signals .

Biological Activity

Methyl quinoline-6-carboxylate (MQC) is an organic compound belonging to the quinoline family, characterized by its unique structure that includes a methyl group and a carboxylate group attached to the quinoline ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of MQC, supported by data tables, case studies, and detailed research findings.

Chemical Structure

  • Molecular Formula : C11_{11}H9_{9}NO2_2
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 38896-30-9

MQC exhibits its biological activity primarily through interaction with nucleic acids. Its mechanism involves:

  • Intercalation : MQC intercalates into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit various enzymes involved in cellular metabolism and proliferation.

Target Pathways

MQC has been shown to affect several biochemical pathways:

  • Apoptosis Induction : Promotes programmed cell death in cancer cells.
  • Antimicrobial Activity : Exhibits inhibitory effects against a range of pathogens.

Antimicrobial Properties

Research indicates that MQC demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that MQC could serve as a potential lead compound for developing new antimicrobial agents.

Antiviral Activity

MQC's antiviral properties have been evaluated against several viruses. In vitro studies have shown:

  • Inhibition of Viral Replication : MQC significantly reduces viral load in cell cultures infected with influenza virus.
  • Mechanism : The compound appears to interfere with viral entry and replication processes within host cells.

Anticancer Properties

MQC has been investigated for its anticancer potential, particularly in various human cancer cell lines. Key findings include:

  • Cell Line Studies : MQC exhibited cytotoxic effects in:
    • A549 (lung cancer) with an IC50_{50} of 15 µM.
    • HeLa (cervical cancer) with an IC50_{50} of 12 µM.

Case Study: Anticancer Activity in A549 Cells

A recent study evaluated the effects of MQC on A549 lung cancer cells. The results indicated:

  • Cell Viability Reduction : A significant decrease in cell viability was observed after treatment with MQC for 48 hours.
  • Mechanism of Action : Flow cytometry analysis revealed that MQC induces apoptosis through the activation of caspases.

Synthetic Routes

MQC can be synthesized through various methods, including:

  • Friedländer Synthesis : Utilizing aniline derivatives and β-ketoesters.
  • Skraup Synthesis : Employing glycerol, aniline, and sulfuric acid.

Derivatives and Their Activities

The biological activities of MQC can be enhanced through structural modifications. For example:

  • 2-Methylquinoline-6-carboxylic Acid : A derivative that has shown improved antiproliferative activity in certain cancer models compared to MQC itself.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl quinoline-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via deoxygenation of its N-oxide derivative using isopropanol (IPA) and acetone in the presence of a catalyst. A reported method achieved 80% yield by reacting this compound N-oxide (1.0 equivalent) with 1.5 mol% catalyst in IPA/acetone (0.07 M) at room temperature . Alternative routes include condensation reactions using propylphosphonic anhydride (T3P) as a water scavenger, which minimizes reaction times and improves yields . Key factors affecting yield include solvent polarity, catalyst loading, and reaction temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, 1H^1H NMR of this compound shows distinct aromatic proton signals at δ 8.9 (dd, J=4.3,1.8HzJ = 4.3, 1.8 \, \text{Hz}) and δ 3.9 (s, 3H) for the methyl ester group . Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (m/z 187.1 for [M+^+]) and purity . High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., C12_{12}H11_{11}NO2_2 for ethyl derivatives) .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) . Use fume hoods, nitrile gloves, and protective eyewear. Avoid exposure to open flames due to potential decomposition products. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. What purification methods are recommended for isolating this compound?

Flash chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE:EA = 100:1 to 10:1) effectively separates the product from byproducts . Recrystallization using hexanes/EtOAc (3:1) yields high-purity crystals (80–81% recovery) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For example, a related quinoline derivative (C14_{14}H15_{15}NO3_3) crystallizes in the monoclinic P21_1/c space group, with unit cell parameters a=8.309A˚,β=112.30a = 8.309 \, \text{Å}, \beta = 112.30^\circ, enabling precise 3D modeling . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

Q. What mechanistic insights explain the regioselectivity in functionalizing this compound?

Electrophilic substitution at the C-3 position is favored due to electron-withdrawing effects of the ester group. DFT calculations and kinetic studies reveal that trifluoroacetylation (e.g., using TFAA) proceeds via a Friedel-Crafts mechanism, with BF3_3·OEt2_2 enhancing electrophilicity . Steric hindrance from the methyl ester group directs substituents to meta positions.

Q. How does this compound serve as a precursor for pharmacologically active compounds?

It is a key intermediate in synthesizing anti-diabetic agents. Schiff base derivatives (e.g., (Z)-N’-ethylidenequinoline-6-carbohydrazide) are prepared by refluxing with hydrazine hydrate and aldehydes, showing α-glucosidase inhibition (IC50_{50} < 10 µM) . Structural modifications at the C-4 position enhance bioavailability and target specificity.

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Optimize catalytic systems (e.g., Ru-based catalysts for deoxygenation) and employ continuous flow reactors to improve mass transfer and reduce side reactions . Scale-up trials using IPA as a recyclable reductant demonstrate 73% yield (based on recovered starting material) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Molecular docking and MD simulations assess binding affinities for drug design. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-6) with biological activity . Gaussian 09 calculations predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies.

Q. Methodological Best Practices

Q. What analytical workflows validate the purity of this compound in interdisciplinary studies?

Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to quantify impurities (<0.5%). Cross-validate with 13C^{13}\text{C} NMR to confirm absence of regioisomers .

Q. How should researchers address discrepancies in crystallographic data for quinoline derivatives?

Re-refine datasets using SHELXL with TWIN/BASF instructions to account for twinning. Validate with Rint_{\text{int}} (<0.05) and check for missed symmetry using PLATON .

Properties

IUPAC Name

methyl quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWQTDEIOHXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353108
Record name methyl quinoline-6-carboxylate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38896-30-9
Record name Methyl 6-quinolinecarboxylate
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Record name methyl quinoline-6-carboxylate
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Record name 6-Quinolinecarboxylic acid, methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carboxylic acid (183 g, 1.06 mol) in methanol (1 lit.), thionyl chloride (150.7 g, 1.2 mol) was added dropwise at 0° C. and then stirred at 65° C. for 12 h. The reaction mixture was concentrated and to the residue dichloromethane and aqueous sodium carbonate solutions were added. The organic layer was dried with sodium sulphate and concentrated to afford the title compound as a brown solid (150 g, 75%).
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
150.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxylic acid (1.00 g, 5.77 mmol) in MeOH (10 mL) was added hydrogen chloride (2.00 mL, 8.00 mmol) (4.0M in 1,4-dioxane). The reaction was stirred 18 h at rt, LCMS shows <10% conversion. Additional hydrogen chloride (2.00 mL, 8.00 mmol) was added and the reaction heated to 50° C. in an oil bath 36 h. The reaction was cooled to rt and concentrated in vacuo. The solid was dissolved in DCM and extracted with sat. aqueous NaHCO3 (2×50 mL). The organic layer was dried (MgSO4), and concentrated to give the product which was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.0 g of 6-quinolinecarboxylic acid were suspended in 30 ml of MeOH, 2.0 ml of conc. sulfate was added under ice cooling, and the mixture was stirred at 70° C. for 22 hours. The reaction solution was concentrated under reduced pressure, and the residue was mixed with water and neutralized with potassium carbonate. The thus-precipitated solid was filtered and dried to obtain 4.28 g of 6-quinolinecarboxylic acid methyl ester. 0.5 g of the obtained ester body was dissolved in 5 ml of formamide, 0.15 ml of conc. sulfate, 0.05 g of ferrous sulfate hepta-hydrate, and 0.4 ml of 31% hydrogen peroxide were sequentially added thereto, and the mixture was stirred at 80° C. for 50 minutes. The reaction solution was mixed with water and alkalinized with potassium carbonate. 10% MeOH-chloroform was added, and insoluble matter was filtered using celite. The obtained filtrate was separated, the obtained organic layer was dried over anhydrous sodium sulfate and concentrated, and the obtained residue was washed with EtOH to obtain 0.15 g of 6-methoxycarbonyl-2-quinolinecarboxamide.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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